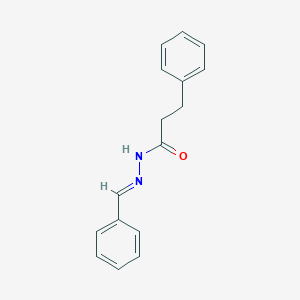

N'-benzylidene-3-phenylpropanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-benzylidene-3-phenylpropanohydrazide” is a chemical compound with the molecular formula C16H16N2O . It contains a total of 36 bonds, including 20 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydrazone .

Synthesis Analysis

The synthesis of benzylidene-hydrazone analogues, including “N’-benzylidene-3-phenylpropanohydrazide”, involves the refluxing mixtures of benzohydrazides and suitably substituted benzaldehydes in ethanol . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction .Molecular Structure Analysis

The molecular structure of “N’-benzylidene-3-phenylpropanohydrazide” is characterized by the presence of a hydrazone group, two six-membered aromatic rings, and multiple bonds .Chemical Reactions Analysis

Benzylidene derivatives of enolizable carbonyls, including “N’-benzylidene-3-phenylpropanohydrazide”, can be synthesized through a sonochemical process in aqueous ethanol using an organocatalyst . This process involves a direct sp3 C–H olefination reaction of enolizable carbonyls .Mecanismo De Acción

While the specific mechanism of action for “N’-benzylidene-3-phenylpropanohydrazide” is not explicitly mentioned in the search results, it is known that benzylidene-hydrazone analogues have been evaluated for their cytotoxic activities in human cancer cell lines . They have also been studied for their antioxidant activities .

Direcciones Futuras

“N’-benzylidene-3-phenylpropanohydrazide” and its derivatives have potential applications in the development of new anticancer agents as a telomerase inhibitor . They have also been designed and synthesized targeting the multidrug efflux pump (MATE) guided by the pharmacophoric features of the co-crystallized native inhibitor of the target protein .

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-11-14-7-3-1-4-8-14)18-17-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)/b17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJNPLIWNJFQD-GHRIWEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-benzylidene-3-phenylpropanohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397295.png)

![N-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397298.png)

![N-(2-methoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397299.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397302.png)

![2-[(3-bromobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397303.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397304.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397306.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397307.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397309.png)

![2-[(3-bromobenzoyl)amino]-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397310.png)

![2-[(4-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397311.png)

![2-[(3-bromobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397312.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397313.png)

![N-(4-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397315.png)